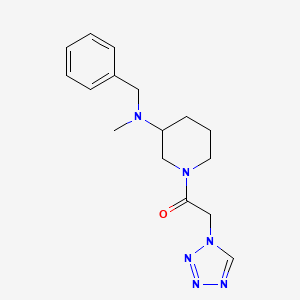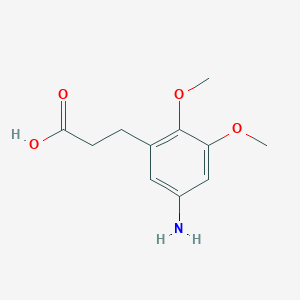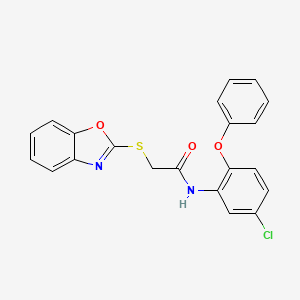
N-benzyl-N-methyl-1-(1H-tetrazol-1-ylacetyl)-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N-methyl-1-(1H-tetrazol-1-ylacetyl)-3-piperidinamine, also known as BMT-1, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug development. BMT-1 is a tetrazole-based compound that has shown promising results in various studies, making it an attractive candidate for further research.
作用機序
The mechanism of action of N-benzyl-N-methyl-1-(1H-tetrazol-1-ylacetyl)-3-piperidinamine is not fully understood, but it is believed to act as a selective inhibitor of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. By inhibiting COX-2, N-benzyl-N-methyl-1-(1H-tetrazol-1-ylacetyl)-3-piperidinamine reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-benzyl-N-methyl-1-(1H-tetrazol-1-ylacetyl)-3-piperidinamine has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-benzyl-N-methyl-1-(1H-tetrazol-1-ylacetyl)-3-piperidinamine has also been found to increase the production of anti-inflammatory cytokines, such as interleukin-10. In addition, N-benzyl-N-methyl-1-(1H-tetrazol-1-ylacetyl)-3-piperidinamine has been shown to reduce oxidative stress and improve mitochondrial function.
実験室実験の利点と制限
One of the main advantages of N-benzyl-N-methyl-1-(1H-tetrazol-1-ylacetyl)-3-piperidinamine is its potential as a novel drug candidate for the treatment of chronic pain. Its anti-inflammatory and analgesic effects make it an attractive candidate for further research. However, one of the limitations of N-benzyl-N-methyl-1-(1H-tetrazol-1-ylacetyl)-3-piperidinamine is its complex synthesis process, which requires expertise in organic chemistry. In addition, more studies are needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the research on N-benzyl-N-methyl-1-(1H-tetrazol-1-ylacetyl)-3-piperidinamine. One potential direction is the development of N-benzyl-N-methyl-1-(1H-tetrazol-1-ylacetyl)-3-piperidinamine as a drug candidate for the treatment of chronic pain. Further studies are needed to determine its efficacy and safety in humans. Another direction is the investigation of its potential applications in the treatment of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of N-benzyl-N-methyl-1-(1H-tetrazol-1-ylacetyl)-3-piperidinamine involves a multi-step process that includes the reaction of piperidine with benzyl chloride, followed by the reaction of the resulting compound with methylamine. The final step involves the reaction of the resulting compound with tetrazole-1-acetic acid to produce N-benzyl-N-methyl-1-(1H-tetrazol-1-ylacetyl)-3-piperidinamine. The synthesis of N-benzyl-N-methyl-1-(1H-tetrazol-1-ylacetyl)-3-piperidinamine is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-benzyl-N-methyl-1-(1H-tetrazol-1-ylacetyl)-3-piperidinamine has been extensively studied for its potential applications in drug development. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. N-benzyl-N-methyl-1-(1H-tetrazol-1-ylacetyl)-3-piperidinamine has also been found to be effective in reducing the symptoms of neuropathic pain, making it a promising candidate for the treatment of chronic pain.
特性
IUPAC Name |
1-[3-[benzyl(methyl)amino]piperidin-1-yl]-2-(tetrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-20(10-14-6-3-2-4-7-14)15-8-5-9-21(11-15)16(23)12-22-13-17-18-19-22/h2-4,6-7,13,15H,5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGZMHVIYXYAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)CN3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-methyl-1-(1H-tetrazol-1-ylacetyl)-3-piperidinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5977380.png)
![1-[benzyl(methyl)amino]-3-(5-{[(3-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5977387.png)

![1-[(dimethylamino)sulfonyl]-N-(3-methylphenyl)-3-piperidinecarboxamide](/img/structure/B5977393.png)
![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dimethylphenyl)urea](/img/structure/B5977401.png)
![2-[1-(2-fluorobenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5977413.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-(4-methoxyphenyl)-4(3H)-pyrimidinone](/img/structure/B5977440.png)

![2-(4-fluorophenyl)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B5977453.png)
amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B5977459.png)
![7-(4-fluorobenzyl)-2-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5977467.png)

![N-(2-{2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-2-oxoethyl)-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B5977472.png)
![{2-methyl-9-[2-(4-morpholinyl)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}(2-thienyl)methanone dihydrobromide](/img/structure/B5977482.png)